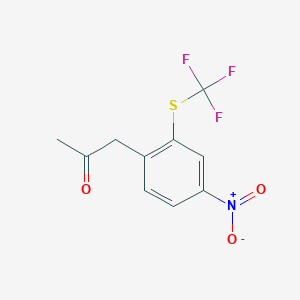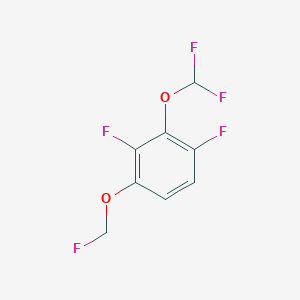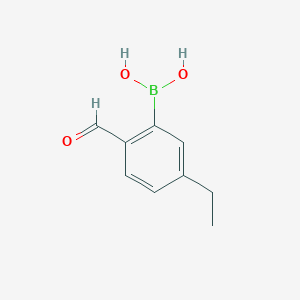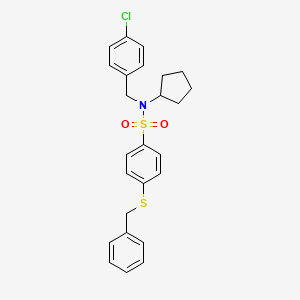
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a chloromethyl group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the naphthalene ring. One common method involves the chloromethylation of 2-(trifluoromethoxy)naphthalene using formaldehyde and hydrochloric acid under acidic conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-2-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Bromomethyl)-2-(trifluoromethoxy)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Trifluoromethoxy)naphthalene: Lacks the chloromethyl group, providing a simpler structure.
Uniqueness
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is unique due to the presence of both the chloromethyl and trifluoromethoxy groups, which impart distinct chemical reactivity and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C12H8ClF3O |
|---|---|
Molekulargewicht |
260.64 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |
InChI-Schlüssel |
QINSJMXKLCNSNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)



![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)


![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)


